molecular formula C20H19Cl2NO3 B2394333 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1038098-09-7

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2394333
CAS No.: 1038098-09-7
M. Wt: 392.28
InChI Key: XTEYYWUBVJGZFZ-UHFFFAOYSA-N
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Description

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a cyclohexylphenyl group attached to a dichloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .

  • Step 1: Preparation of 3,6-Dichloropyridine-2-carboxylic Acid

    • React 3,6-dichloropyridine with carbon dioxide in the presence of a base to form 3,6-dichloropyridine-2-carboxylic acid.
  • Step 2: Formation of the Ester

    • Esterify 3,6-dichloropyridine-2-carboxylic acid with 2-(4-cyclohexylphenyl)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylphenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.

    Reduction: Formation of 2-(4-cyclohexylphenyl)-2-hydroxyethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate lies in its combination of a cyclohexylphenyl group with a dichloropyridine moiety. This structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYYWUBVJGZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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